N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide
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Overview
Description
N’-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base compound derived from the condensation of furan-2-carbohydrazide and 3-hydroxybenzaldehyde Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 3-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: The corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide primarily involves its ability to form stable complexes with metal ions. This complexation can alter the electronic properties of the
Properties
Molecular Formula |
C12H10N2O3 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C12H10N2O3/c15-10-4-1-3-9(7-10)8-13-14-12(16)11-5-2-6-17-11/h1-8,15H,(H,14,16)/b13-8+ |
InChI Key |
FRGIBITUESJKJS-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=CC=CO2 |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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